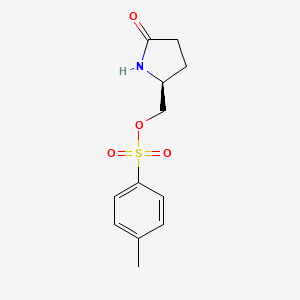

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate

Übersicht

Beschreibung

“(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate” is a chiral catalyst and ligand . It has an empirical formula of C12H15NO4S and a molecular weight of 269.32 . It is used as a building block in the synthesis of ®- and (S)-diaminovaleric acids .

Synthesis Analysis

This compound serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids . It is also used in the synthesis of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidinone ring with a hydroxymethyl group at the 5-position . The compound is a p-toluenesulfonate, indicating that it has a toluene group attached to a sulfonate group . The compound is chiral, with the (S)-(+)- prefix indicating its specific stereochemistry .Chemical Reactions Analysis

As a chiral catalyst and ligand, this compound is involved in various chemical reactions . It is particularly used in the synthesis of ®- and (S)-diaminovaleric acids and 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 124-128 °C (lit.) . It has an optical activity of [α]20/D +8.5°, c = 1 in ethanol . Its SMILES string is Cc1ccc (cc1)S (=O) (=O)OC [C@@H]2CCC (=O)N2 .Wissenschaftliche Forschungsanwendungen

1. Catalytic Applications

- A study by Giri et al. (2010) discusses the use of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate in palladium-catalyzed reactions. This involves carboxylation of ortho-C-H bonds in anilides, providing a strategy for assembling significant molecules like benzoxazinones and quinazolinones (Giri, Lam, & Yu, 2010).

2. Synthesis of Pyrrolidine Derivatives

- Sepulchre et al. (1970) describe the synthesis of pyrrolidine derivatives through nucleophilic displacement reactions using sulfonic esters, which is relevant in the field of organic synthesis (Sepulchre, Cleophax, Hildesheim, & Gero, 1970).

3. Improvement in Synthesis Methods

- Research by Shang Zhi-cai (2005) demonstrates an improved method for synthesizing (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone with enhanced conversion and purification, indicating its industrial potential (Shang Zhi-cai, 2005).

4. Nucleoside Analogs Synthesis

- Saleh et al. (2011) report the conversion of L- and D-glutamic acids and trans-4-hydroxy-L-proline into nucleoside analogs using this compound. This has implications in medicinal chemistry, particularly in the design of novel pharmaceuticals (Saleh, D'Angelo, Morton, Quinn, Redden, Mielguz, Pavlik, & Smith, 2011).

5. Structural Characterization in Organic Compounds

- Studies by Juan et al. (2015) and Wang et al. (2013) focus on the structural characterization of compounds related to (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate. These works contribute to the understanding of molecular structures and properties in organic chemistry (Juan, Dabin, & Xinli, 2015; Wang, Liu, & Zhou, 2013).

6. Catalysis and Synthesis Reactions

- Wang et al. (2013) explore the modification of pyridinium p-toluenesulfonate for improved catalytic activities in esterification reactions. This highlights its role in facilitating specific chemical reactions in organic synthesis (Wang, Liu, Xu, & Gao, 2013).

7. Applications in X-ray Crystallography

- Smith et al. (1998) and Stefanowicz et al. (2006) discuss the utilization of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate in X-ray crystallography, aiding in the understanding of molecular and crystal structures (Smith, Cloutt, Lynch, Byriel, & Kennard, 1998; Stefanowicz, Jaremko, Jaremko, & Lis, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonateIt’s known that p-toluenesulfonamides, a related group of compounds, are often used as protecting groups in organic synthesis . They can protect amines from unwanted reactions during the synthesis of complex molecules .

Mode of Action

The exact mode of action of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonateRelated compounds such as p-toluenesulfonamides are known to undergo various reactions including reduction, oxidation, and reactions with nucleophiles and electrophiles . These reactions can lead to changes in the molecular structure and properties of the compound.

Biochemical Pathways

The specific biochemical pathways affected by (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonateSodium sulfinates, which are related compounds, are known to be versatile building blocks for preparing many valuable organosulfur compounds through s–s, n–s, and c–s bond-forming reactions .

Action Environment

The action, efficacy, and stability of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of related compounds such as p-Toluenesulfonamides . Additionally, the presence of other chemicals, temperature, and light conditions can also influence the compound’s action and stability.

Eigenschaften

IUPAC Name |

[(2S)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZNHHZJURKRFX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965966 | |

| Record name | (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate | |

CAS RN |

51693-17-5 | |

| Record name | (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)

![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)

![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)

![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)

![1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2452216.png)